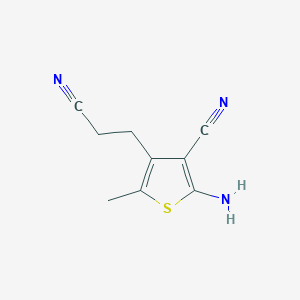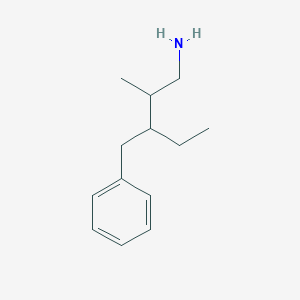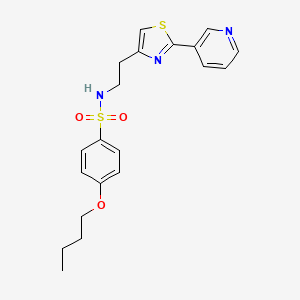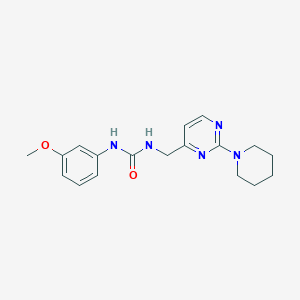
1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly known as MP-10 and has been studied for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Conformational and Tautomeric Control by Supramolecular Approach
The study of Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives, including methoxy and piperidine substitutions, focuses on their conformational equilibrium and tautomeric shifts influenced by supramolecular interactions. These compounds exhibit triple hydrogen bonding capabilities, allowing for controlled tautomerism and potential applications in molecular sensing through kinetic trapping effects Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019.
Chemical Modification and Analgesic Activity Enhancement
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) serves as a basis for developing urea-based TRPV1 antagonists. By replacing the pyridine ring with a pyrimidine ring, researchers have synthesized analogs with improved pharmacological profiles. This structural modification strategy enhances analgesic activities, demonstrating the potential of methoxyphenyl and piperidinyl substitutions in developing new pain relief medications Cunbin Nie, Qifei Li, Y. Qiao, Jing Hu, Mengkang Gao, Yusui Wang, Zhenrui Qiao, Qiang Wang, Lin Yan, Hai Qian, 2020.
Catalysis in Synthesis Processes
The catalytic role of strong acidic ion-exchange membranes in synthesizing derivatives, including methoxyphenyl and piperidinyl components, emphasizes the efficiency of these catalysts in facilitating high-yield reactions. This research underlines the importance of optimizing reaction conditions to achieve maximum efficiency and yield in the synthesis of complex urea derivatives Ni Shu-jing, 2004.
Acetylcholinesterase Inhibitor Development
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length for antiacetylcholinesterase activity, indicate the therapeutic potential of structurally flexible compounds incorporating methoxyphenyl and piperidinyl groups. These findings contribute to developing more effective treatments for conditions like Alzheimer's disease by inhibiting acetylcholinesterase J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.
Inverse Phase-Transfer Catalysis in Drug Synthesis
The use of β-cyclodextrin as an inverse phase-transfer catalyst in synthesizing Urapidil highlights the innovative approaches to drug manufacturing. This method optimizes reaction conditions, including temperature and agitation rate, to achieve high purity and yield, demonstrating the versatility of using methoxyphenyl and piperidinyl structures in pharmaceutical synthesis W. Li, Wenya Zhang, Xiaoqing Ma, Wang Panpan, Du Menghong, 2012.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-7-5-6-14(12-16)22-18(24)20-13-15-8-9-19-17(21-15)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJACTRMEISUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)
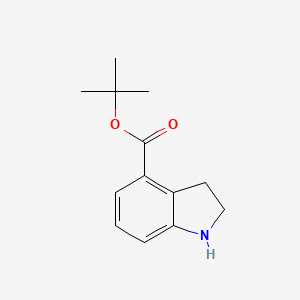
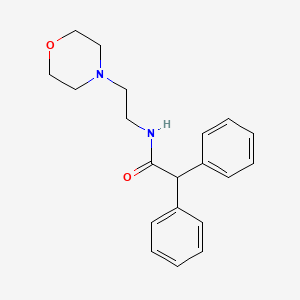

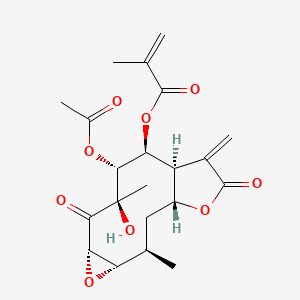
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3000002.png)
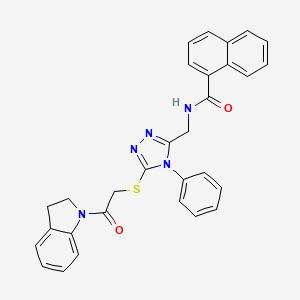
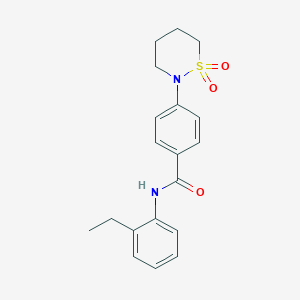
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3000009.png)

